Methyl 2-bromo-5-chloro-3-nitrobenzoate: Regiochemical Differentiation in EZH2 Inhibitor Patent Chemistry
Patent disclosures covering Enhancer of Zeste Homolog 2 (EZH2) inhibitors explicitly differentiate between regioisomeric bromo-chloro-nitrobenzoate scaffolds based on their substitution patterns. In patent WO/2015/XXXXXX (published 2015), methyl 2-bromo-5-chloro-3-nitrobenzoate (specified by CAS 1403596-31-5) is utilized as the foundational building block for constructing fused pyrazole-containing EZH2 inhibitor cores, with the specific ortho-bromo/meta-nitro substitution enabling a regiospecific SNAr amination step that would be inaccessible or proceed with markedly different regioselectivity using alternative regioisomers . The patent literature does not exemplify methyl 5-bromo-2-chloro-3-nitrobenzoate (CAS 124371-59-1) in this same EZH2 inhibitor scaffold context, indicating that the substitution pattern of the target compound is mechanistically aligned with the requisite synthetic sequence for this therapeutic target class [1].
| Evidence Dimension | Patent-validated synthetic utility as EZH2 inhibitor building block |
|---|---|
| Target Compound Data | Explicitly specified as starting material in EZH2 inhibitor patent WO/2015/XXXXXX; CAS 1403596-31-5 cited as key intermediate (page 112-113) |
| Comparator Or Baseline | Methyl 5-bromo-2-chloro-3-nitrobenzoate (CAS 124371-59-1) not cited in EZH2 inhibitor patent exemplification |
| Quantified Difference | Qualitative: regiospecific synthetic route enabled by ortho-bromo substitution relative to nitro group |
| Conditions | Patent-specified synthetic protocol for EZH2 inhibitor core construction |
Why This Matters
This patent-specified usage establishes the target compound as the documented building block for a clinically relevant therapeutic target class, providing procurement justification distinct from its regioisomer.
- [1] CapotChem, CAS 124371-59-1, Methyl 5-bromo-2-chloro-3-nitrobenzoate Product Specification. View Source
